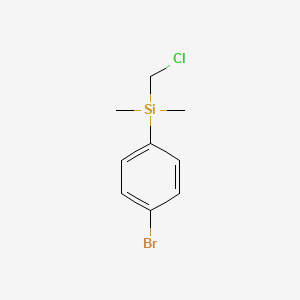
(4-Bromophenyl)(chloromethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C9H12BrClSi It is characterized by the presence of a bromophenyl group, a chloromethyl group, and two methyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)(chloromethyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the metalation of para-dibromobenzene with butyl lithium, followed by the reaction with chloromethyl-dimethylsilyl chloride . The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions with phenylboronic acid to form biaryl compounds.
Hydrolysis: The chloromethyl group can be hydrolyzed to form (chloromethyl)dimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are employed for Suzuki–Miyaura coupling.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloromethyl group.
Major Products Formed
Substitution Reactions: Products include substituted phenylsilanes with various functional groups.
Coupling Reactions: Biaryl compounds are the primary products.
Hydrolysis: (Chloromethyl)dimethylsilanol is formed as a result of hydrolysis.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)(chloromethyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for bioactive molecules.
Catalysis: The compound can be used in catalytic processes, including cross-coupling reactions, to form carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)(chloromethyl)dimethylsilane in chemical reactions involves the activation of the silicon atom and the subsequent formation of reactive intermediates. In substitution reactions, the silicon atom stabilizes the transition state, facilitating the replacement of the bromine atom. In coupling reactions, the palladium catalyst coordinates with the silicon atom, enabling the transfer of the phenyl group to the boronic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Chloromethyl)dimethylsilanol: Similar in structure but with a hydroxyl group instead of a bromophenyl group.
Chloromethyl-4-chlorophenyl dimethylsilane: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
(4-Bromophenyl)(chloromethyl)dimethylsilane is unique due to the presence of both a bromophenyl group and a chloromethyl group attached to the silicon atom
Eigenschaften
CAS-Nummer |
17902-37-3 |
|---|---|
Molekularformel |
C9H12BrClSi |
Molekulargewicht |
263.63 g/mol |
IUPAC-Name |
(4-bromophenyl)-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,7-11)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
FHPKWQGOQVYTBY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCl)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


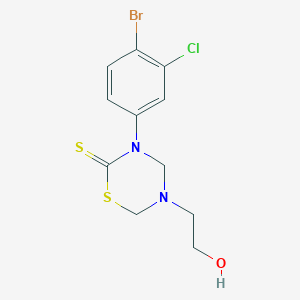

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
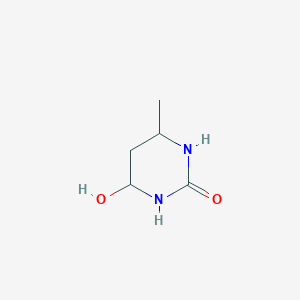
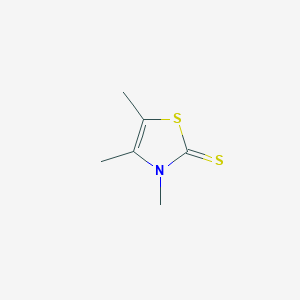
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
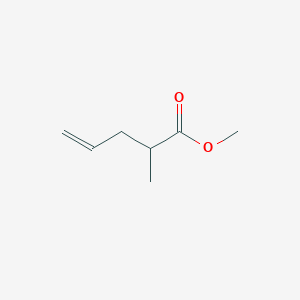
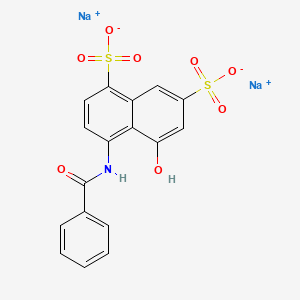

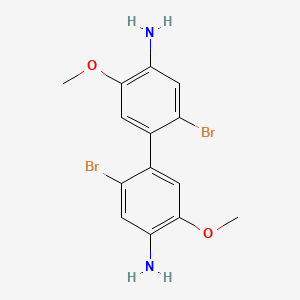
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
